molecular formula C8H13NO3 B8741883 Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Cat. No. B8741883
M. Wt: 171.19 g/mol
InChI Key: ZWKJBVNSPMQOLX-UHFFFAOYSA-N
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Patent
US04372966

Procedure details

A solution of 136 g of gamma-nitropimelic acid dimethyl ester in 500 ml of methanol is hydrogenated at approximately 3780 psi using 15 g of Raney Nickel as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2-pyrrolidinepropanoic acid methyl ester. The 5-oxo-2-pyrrolidinepropanoic acid methyl ester is dissolved in 100 ml of methanol and 100 ml of water and is treated with 94 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 98° C. with distillation of methanol. The solution is cooled, neutralized with 151 ml of concentrated hydrochloric acid and concentrated at reduced pressure. The residue containing 5-oxo-2-pyrrolidinepropanoic acid is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride. The sodium chloride is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes and is isolated by filtration. The product is best purified by sublimation at 100° C. and 0.1 mm Hg or by recrystallization from ethanol to give melting point of 179°-182° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
151 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:12])[CH2:4][CH2:5][CH:6]1[CH2:10][CH2:9][C:8](=[O:11])[NH:7]1.O.[OH-].[Na+].Cl>CO>[CH2:5]1[CH:6]2[N:7]([C:8](=[O:11])[CH2:9][CH2:10]2)[C:3](=[O:12])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1NC(CC1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
94 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
151 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
The residue containing 5-oxo-2-pyrrolidinepropanoic acid
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The sodium chloride is removed by filtration
CUSTOM
Type
CUSTOM
Details
after the acetic anhydride reaction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is then concentrated at reduced pressure and 200 ml of toluene
ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
CUSTOM
Type
CUSTOM
Details
The product is best purified by sublimation at 100° C.
CUSTOM
Type
CUSTOM
Details
0.1 mm Hg or by recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
to give melting point of 179°-182° C.

Outcomes

Product
Name
Type
Smiles
C1CC(N2C(CCC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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